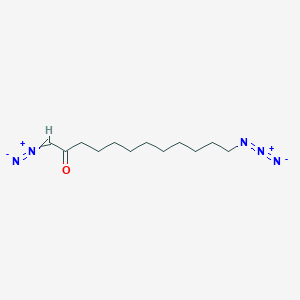

2-Dodecanone, 12-azido-1-diazo-

Description

BenchChem offers high-quality 2-Dodecanone, 12-azido-1-diazo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dodecanone, 12-azido-1-diazo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126082-61-9 |

|---|---|

Molecular Formula |

C12H21N5O |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

12-azido-1-diazododecan-2-one |

InChI |

InChI=1S/C12H21N5O/c13-15-11-12(18)9-7-5-3-1-2-4-6-8-10-16-17-14/h11H,1-10H2 |

InChI Key |

IZIAZKOSLXSOLW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of α Diazo ω Azido Ketones

Photochemical Transformations of the Diazo Group

Photolysis of the α-diazo ketone moiety in 2-dodecanone, 12-azido-1-diazo- is a common method to initiate its transformation. This process typically involves the absorption of light, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate.

Generation and Reactivity of Carbene Intermediates

Upon photochemical excitation, α-diazo ketones readily lose a molecule of dinitrogen (N₂) to generate a carbene, a neutral species containing a divalent carbon atom. libretexts.org These carbenes are highly reactive intermediates that can undergo a variety of subsequent reactions, dictating the final product distribution. The reactivity of the carbene is influenced by its electronic nature and the surrounding molecular environment.

A primary and synthetically valuable reaction of carbenes generated from α-diazo ketones is the Wolff rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement involves the migration of the alkyl or aryl group adjacent to the carbonyl to the carbene carbon, resulting in the formation of a ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.orgjk-sci.com The ketene is a highly electrophilic species that can be readily trapped by various nucleophiles. For instance, in the presence of water, it forms a carboxylic acid; with alcohols, it yields esters; and with amines, it produces amides. wikipedia.orgorganic-chemistry.org This rearrangement can proceed through either a concerted mechanism, where nitrogen extrusion and the 1,2-shift occur simultaneously, or a stepwise pathway via the carbene intermediate. organic-chemistry.org The conformation of the starting α-diazo ketone can influence the mechanism, with the s-cis conformer favoring a concerted process. wikipedia.org

Table 1: Products of Wolff Rearrangement with Various Nucleophiles

| Nucleophile | Product |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R-OH) | Ester |

| Amine (R-NH₂) | Amide |

This table illustrates the common derivatives formed from the trapping of ketene intermediates generated during the Wolff rearrangement.

In addition to the Wolff rearrangement, the carbene intermediate can participate in X-H insertion reactions, where the carbene inserts into a carbon-hydrogen (C-H), oxygen-hydrogen (O-H), or nitrogen-hydrogen (N-H) bond. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net The insertion can occur either intramolecularly or intermolecularly, depending on the substrate and reaction conditions. For example, intramolecular C-H insertion is a common pathway for the formation of five-membered rings due to the favorability of a six-membered ring transition state. libretexts.org O-H insertion reactions, often observed when alcohols are used as solvents, compete with the Wolff rearrangement and point to the presence of a carbene intermediate. organic-chemistry.org Similarly, N-H insertion reactions can occur with amines. nih.gov The chemoselectivity between Wolff rearrangement and X-H insertion can often be influenced by the choice of metal catalyst, with rhodium and copper catalysts being commonly employed to promote insertion reactions. nih.govrsc.orgacs.org

Potential for Photoreversible Isomerization

While the primary photochemical reaction of α-diazo ketones is the irreversible loss of nitrogen to form a carbene, there is evidence for a reversible photochemical valence isomerization to α-keto-diazirines in some α-diazocarbonyl compounds. rsc.org This process involves the formation of a three-membered ring containing the two nitrogen atoms and the α-carbon. However, this isomerization is more commonly observed in α-diazo-amides, and its prevalence in α-diazo ketones like 2-dodecanone, 12-azido-1-diazo- is less certain and would require specific experimental investigation.

Thermal Decomposition Processes

Heating α-diazo-ω-azido ketones provides an alternative pathway for initiating chemical transformations, primarily through the thermal decomposition of the diazo group.

Nitrogen Extrusion from the Diazo Functionality

Similar to photochemical activation, thermal treatment of α-diazo ketones can lead to the extrusion of nitrogen gas (N₂), generating a carbene intermediate. libretexts.orgacs.org This process typically requires higher temperatures compared to photochemical methods. organic-chemistry.org The onset temperature for nitrogen extrusion can be determined using techniques like Thermal Gravimetric Analysis (TGA). acs.org Once formed, the thermal carbene undergoes similar reactions to the photochemically generated one, including the Wolff rearrangement and X-H insertion reactions. libretexts.org However, thermal conditions can sometimes lead to a different distribution of products and may favor certain pathways over others. For instance, at elevated temperatures, side reactions can become more prevalent. organic-chemistry.orgjk-sci.com

No Scientific Literature Found for 2-Dodecanone, 12-azido-1-diazo-

Following a comprehensive search of scientific databases and literature, no research articles, experimental data, or detailed mentions of the specific chemical compound 2-Dodecanone, 12-azido-1-diazo- could be located. Consequently, it is not possible to generate a scientifically accurate article on its reactivity and transformation pathways as requested.

The outlined topics, including nitrogen extrusion, nitrene formation, and various transition metal-catalyzed reactions, are well-established areas of study for the broader classes of α-diazo ketones and organic azides. For instance, the thermal or photochemical decomposition of organic azides to generate nitrenes via nitrogen extrusion is a fundamental reaction. nih.govnih.gov Similarly, dirhodium(II) catalysts are widely employed to mediate reactions of diazo compounds, leading to significant transformations like cyclizations and insertions. nih.govnih.gov

However, the specific application of these principles to a bifunctional molecule with a twelve-carbon chain, namely 12-azido-1-diazo-2-dodecanone, does not appear to be documented in the available scientific literature. Research in this area tends to focus on other substrates, such as α-aryl-α-diazo ketones, nih.govorganic-chemistry.org enoldiazoacetamides, nih.gov or various α-diazo-β-ketoesters, rsc.org to explore these complex reactions.

Without any specific studies on 2-Dodecanone, 12-azido-1-diazo-, any attempt to describe its chemical behavior according to the requested outline would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Table of Related Chemical Compounds

Transition Metal-Catalyzed Reactions

Copper-Catalyzed Transformations

Copper catalysts are highly effective in promoting the decomposition of diazo compounds, leading to the formation of copper-carbene intermediates. These intermediates are versatile and can undergo a variety of subsequent reactions. In the context of α-diazo-ω-azido ketones, copper catalysis can initiate intramolecular reactions. For instance, enantioselective intramolecular C-H insertion reactions of α-diazo-β-keto sulfones have been achieved with high enantioselectivity (up to 91% ee) using copper-bis(oxazoline) catalyst systems. rsc.org Similarly, high levels of enantiocontrol have been reported for copper-catalyzed cyclopentanone (B42830) synthesis via C-H insertion. rsc.org

The presence of the azide (B81097) group introduces additional reactive possibilities. Copper(I) catalysts are well-known to facilitate the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bioclone.netnih.govorganic-chemistry.org This reaction allows for the efficient formation of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org In a molecule like 2-dodecanone, 12-azido-1-diazo-, if an alkyne is present or introduced, the azide can participate in CuAAC reactions. acs.orgnih.gov

Furthermore, copper-catalyzed reactions can involve both the diazo and another functional group within the same molecule. For example, copper-catalyzed annulation of diazo esters with propargyl amines proceeds through an N-ylide formation to generate 2,5-dihydropyrroles. rsc.org While not a direct reaction of the azide, this demonstrates the potential for copper to mediate complex intramolecular cyclizations. The choice of copper salt and ligands can influence the reaction pathway, leading to either carbene-mediated transformations or Lewis acid-catalyzed processes. acs.orgnih.gov

Table 1: Overview of Copper-Catalyzed Transformations

| Catalyst System | Reactant Type | Product Type | Key Features |

|---|---|---|---|

| Copper-bis(oxazoline) | α-Diazo-β-keto sulfone | Cyclopentanone | High enantioselectivity (up to 91% ee) in C-H insertion. rsc.org |

| Copper(I) salts (e.g., CuI, CuBr) | Azide and terminal alkyne | 1,4-Disubstituted 1,2,3-triazole | Part of "click chemistry"; highly efficient and selective. bioclone.netnih.govacs.org |

| Copper(I) salts | Diazo ester and propargyl amine | 2,5-Dihydropyrrole | Proceeds via N-ylide formation and bond cleavage/recombination. rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts offer a distinct set of transformations for diazo compounds, primarily through cross-coupling reactions. These reactions typically involve the formation of a palladium-carbene intermediate, which can then engage with various coupling partners. organic-chemistry.orgnih.gov For α-diazo ketones, palladium-catalyzed oxidative cross-coupling with arylboronic acids provides a route to α-aryl-α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net This transformation involves the generation of a palladium carbene, followed by migratory insertion. organic-chemistry.orgnih.gov

The scope of palladium-catalyzed cross-coupling reactions of diazo compounds is broad and includes reactions with vinyl boronic acids to form 1,3-dienes and with isocyanides to produce ketenimines. nih.govacs.orgresearchgate.net The reaction with isocyanides is particularly noteworthy for its high functional group tolerance and good to excellent yields under mild conditions. acs.orgresearchgate.net Mechanistic studies suggest the formation of a Pd(II)-isocyanide complex as the active catalytic species, which then reacts with the diazo compound. researchgate.net

While the azide group in 2-dodecanone, 12-azido-1-diazo- is not the primary reactive site in these palladium-catalyzed transformations, its presence must be considered as it could potentially coordinate with the metal center or undergo side reactions under certain conditions. However, the high selectivity of many palladium-catalyzed cross-coupling reactions often allows for the targeted transformation of the diazo group without affecting the azide.

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions of Diazo Compounds

| Coupling Partner | Catalyst System | Product Type | Mechanistic Insight |

|---|---|---|---|

| Vinyl boronic acids | Pd(OAc)₂ / Ligand | 1,3-Dienes | Migratory insertion of a palladium carbene. organic-chemistry.orgnih.gov |

| Isocyanides | Pd(II) catalysts | Ketenimines | Formation of a Pd(II)-isocyanide complex followed by reaction with the diazo compound. acs.orgresearchgate.net |

Iron-Catalyzed Transformations

Iron catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts for various organic transformations, including those involving diazo compounds. oup.com Iron can activate diazo compounds in multiple ways, acting as a Lewis acid or forming iron-carbene intermediates. oup.com These reactive species can participate in cyclopropanation, C-H insertion, and ylide formation reactions. oup.comrsc.org

Specifically, iron porphyrin complexes have been shown to be effective catalysts for N-H insertion reactions of α-diazo ketones and for three-component reactions involving diazo compounds, amines, and other electrophiles. acs.orgmdpi.com For a molecule like 2-dodecanone, 12-azido-1-diazo-, an intramolecular iron-catalyzed N-H insertion could be envisioned if an appropriate N-H bond is present in the carbon chain, though the long alkyl chain makes this less likely without a directing group. More relevant is the potential for intramolecular reactions involving the azide. While direct iron-catalyzed reaction between a diazo group and an azide within the same molecule is not extensively documented, iron's ability to catalyze C(sp³)-H azidation suggests a potential for reactivity involving the azide moiety. nih.gov

Iron-catalyzed carbene insertion into Si-H bonds of α-diazoesters has also been reported, yielding α-silylesters in high yields. nih.gov This highlights the versatility of iron catalysts in promoting carbene transfer reactions. The reactivity of the azide group under these conditions would need to be considered, as iron complexes can also interact with azides.

Table 3: Examples of Iron-Catalyzed Transformations of Diazo Compounds

| Reaction Type | Catalyst System | Substrates | Product |

|---|---|---|---|

| N-H Insertion | Iron porphyrin | α-Diazo ketone, Amine | N-H insertion product |

| Three-Component Reaction | Iron porphyrin | Ethyl diazoacetate, Aliphatic amine, β,γ-Unsaturated α-keto ester | β-Hydroxy-α-amino ester acs.org |

| Si-H Insertion | Fe(II) salt | α-Diazoester, Silane | α-Silylester nih.gov |

Cycloaddition Chemistry

The presence of both a diazo and an azide group in 2-dodecanone, 12-azido-1-diazo- makes it a prime candidate for various cycloaddition reactions. These two functional groups are 1,3-dipoles and can react with suitable dipolarophiles.

1,3-Dipolar Cycloadditions of Diazo Compounds

The diazo group readily participates in 1,3-dipolar cycloadditions with a variety of dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgchemeurope.com The reaction with an alkene yields a pyrazoline, which can sometimes isomerize to a more stable 2-pyrazoline (B94618) or be oxidized to a pyrazole. wikipedia.orgchemeurope.com The regioselectivity of this reaction is influenced by the electronic nature of both the diazo compound and the dipolarophile. wikipedia.org

In the absence of an external dipolarophile, an intramolecular 1,3-dipolar cycloaddition could occur if an unsaturated moiety, such as a double or triple bond, were present in the alkyl chain of 2-dodecanone, 12-azido-1-diazo-. Given the saturated nature of the dodecanone backbone, such an intramolecular reaction is not feasible. However, if reacted with an external alkene or alkyne, the diazo group would be expected to undergo cycloaddition. The reactivity of diazo compounds in these cycloadditions can be tuned by electronic factors; electron-withdrawing groups can enhance reactivity in inverse electron-demand scenarios. nih.gov

Azide-Alkyne Cycloadditions (CuAAC and SPAAC)

The azide functional group is renowned for its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction has been significantly advanced by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org It is a cornerstone of "click chemistry" due to its reliability, high yields, and tolerance of a wide range of functional groups. bioclone.netnih.gov The mechanism involves the formation of a copper acetylide intermediate that reacts with the azide. nih.gov For 2-dodecanone, 12-azido-1-diazo-, the terminal azide group is a perfect handle for CuAAC, allowing for its conjugation to alkyne-containing molecules.

SPAAC, on the other hand, does not require a metal catalyst and instead relies on the use of strained cyclooctynes. The relief of ring strain provides the driving force for the reaction. nih.gov This is particularly valuable in biological systems where the toxicity of copper is a concern. The reactivity in SPAAC can be influenced by the electronics of the azide, with electron-rich azides sometimes reacting more rapidly. nih.gov

Chemo- and Regioselectivity in Competitive Cycloaddition Pathways

Given that both the diazo and azide groups in 2-dodecanone, 12-azido-1-diazo- can undergo 1,3-dipolar cycloadditions, the chemoselectivity of reactions with dipolarophiles is a critical consideration. When both groups are present, they can compete for the same dipolarophile.

The outcome of this competition depends on several factors, including the nature of the dipolarophile, the reaction conditions, and the presence of catalysts. For instance, in reactions with strained alkynes like cyclooctynes, both azides and diazo compounds can react. nih.gov However, it is possible to achieve selectivity by tuning the electronics of the dipolarophile. nih.gov For example, a strategy to differentiate between a diazo and an azide group involves using normal electron-demand cycloadditions, where the diazo compound might react preferentially with an electron-deficient alkene, while the azide remains unreactive. nih.gov

In the case of CuAAC, the copper(I) catalyst is highly specific for the azide-alkyne cycloaddition, meaning that in the presence of an alkyne and a copper catalyst, the azide group of 2-dodecanone, 12-azido-1-diazo- would be expected to react chemoselectively, leaving the diazo group intact. Conversely, rhodium(II) or other diazo-specific catalysts could be used to selectively engage the diazo group in reactions like cyclopropanation or C-H insertion, without affecting the azide. Therefore, by careful choice of catalyst and reaction partner, it is possible to control the chemo- and regioselectivity of the transformations of bifunctional compounds like 2-dodecanone, 12-azido-1-diazo-.

Intermolecular Reactions

The reactivity of α-diazo-ω-azido ketones, such as 2-dodecanone, 12-azido-1-diazo-, is characterized by the presence of three key functional groups: the diazo group, the ketone, and the terminal azide. The interplay of these groups dictates the compound's behavior in intermolecular reactions, allowing it to participate in a diverse range of chemical transformations. The diazo group, in particular, can act as a nucleophile or a precursor to carbenes or radicals, while the ketone provides an electrophilic site at the carbonyl carbon. The terminal azido (B1232118) group can also participate in various cycloaddition reactions or other nitrogen-based chemistry.

Reactions with External Nucleophiles and Electrophiles

The dual nature of the diazo group allows it to react with both electrophiles and nucleophiles. The carbon atom of the diazo group is nucleophilic and can react with strong electrophiles. bohrium.com This reaction typically proceeds via an electrophilic attack on the diazo carbon, leading to the formation of a diazonium ion intermediate, which can then undergo further transformations, often with the loss of nitrogen gas. bohrium.com

Conversely, the carbonyl group of the ketone provides a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For a molecule like 2-dodecanone, 12-azido-1-diazo-, this reactivity is influenced by the steric hindrance around the carbonyl group and the electronic effects of the adjacent diazo and the long alkyl chain.

In the context of α-diazo-ω-azido ketones, reactions with nucleophiles can also be influenced by the presence of the diazo and azido groups. For instance, base-promoted reactions of α-azido ketones with electrophiles like aldehydes can lead to aldol-type products. nih.gov While 2-dodecanone, 12-azido-1-diazo- is an α-diazo ketone, the principles of enolate formation and subsequent reaction with electrophiles can be considered.

The table below summarizes the expected reactivity of 2-dodecanone, 12-azido-1-diazo- with representative external nucleophiles and electrophiles, based on the known reactivity of similar functional groups.

| Reactant Type | Example Reactant | Expected Product Type | Reaction Site on 2-Dodecanone, 12-azido-1-diazo- |

| Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Carbonyl Carbon |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Carbonyl Carbon | |

| Amine (e.g., R-NH₂) | Imine/Enamine | Carbonyl Carbon | |

| Electrophile | Strong Acid (e.g., HBF₄) | α-Fluoroketone (after N₂ loss) | Diazo Carbon |

| Aldehyde (in presence of base) | β-Hydroxy-α-diazo ketone | α-Carbon to the carbonyl (via enolate) |

Radical-Mediated Functionalization of Alkenes with Diazo Compounds

A significant transformation pathway for diazo compounds involves their participation in radical-mediated reactions for the functionalization of alkenes. acs.orgresearchgate.net This approach offers an alternative to the more common carbene-based cyclopropanation reactions. nih.gov In these radical processes, the diazo compound is converted into a carbon-centered radical, which then adds to an alkene. researchgate.net

For 2-dodecanone, 12-azido-1-diazo-, a carbon radical can be generated at the C1 position through processes like proton-coupled electron transfer (PCET) using a photocatalyst or an iron catalyst. acs.orgorganic-chemistry.org This radical species can then add to a variety of alkenes. Following the initial radical addition, the resulting radical intermediate can undergo further reactions. One notable pathway is an azidoalkylation, where the azido group from a suitable source is incorporated into the final product. acs.orgresearchgate.net Given the presence of a terminal azido group in 2-dodecanone, 12-azido-1-diazo-, intramolecular radical cyclization could also be a competing pathway, though intermolecular functionalization of an external alkene is the focus here.

The radical-mediated functionalization of alkenes with diazo compounds like 2-dodecanone, 12-azido-1-diazo- is expected to be highly versatile, with the potential to create complex molecules with high functional group tolerance under mild reaction conditions. acs.orgnih.gov

The following table outlines the expected products from the radical-mediated reaction of 2-dodecanone, 12-azido-1-diazo- with a representative alkene, based on established methodologies.

| Alkene | Catalyst System | Expected Product | Key Transformation |

| Styrene | Fe(OAc)₂ / N₃ source | Azidoalkylation Product | Addition of the 12-azido-1-oxo-2-dodecanyl radical and an azide group across the double bond. |

| 1-Octene | Ru(bpy)₃Cl₂ / Thiol (HAT agent) | Hydroalkylation Product | Addition of the 12-azido-1-oxo-2-dodecanyl radical and a hydrogen atom across the double bond. |

Mechanistic Investigations and Reaction Dynamics of Azido Diazo Systems

Elucidation of Reactive Intermediates: Carbenes, Nitrenes, Ylides, and Metal Carbenoids

The decomposition of diazo compounds, often initiated by heat, light, or transition metal catalysis, is a well-established method for generating carbenes. wikipedia.orgrsc.org Similarly, azides can be precursors to nitrenes. In a molecule like 12-azido-1-diazo-2-dodecanone, the presence of both functionalities raises questions about the selective generation and subsequent reactions of these intermediates.

Carbenes and Metal Carbenoids: The α-diazocarbonyl moiety is a known precursor to carbenes, which can be generated through thermolysis or photolysis. wikipedia.org These carbenes are highly reactive species that can undergo various transformations, including insertion reactions and Wolff rearrangements. raineslab.comnih.gov The use of transition metal catalysts, such as those based on copper, rhodium, or gold, can modulate the reactivity of the diazo group, leading to the formation of metal carbenoids. researchgate.netnih.gov These metal-stabilized intermediates are generally more selective than free carbenes, allowing for controlled C-H insertion, cyclopropanation, and ylide formation. researchgate.netnih.govresearchgate.net For instance, copper-catalyzed decomposition of α-diazocarbonyl compounds can lead to metal carbenes that react via different pathways, including insertions and ylide formation. researchgate.net In some cases, the initially formed metal carbene can even undergo further transformation before reacting with a substrate. nih.gov

Nitrenes: The azide (B81097) group can also be a source of a reactive intermediate, the nitrene, typically through thermal or photochemical decomposition. Arylnitrenes have been studied extensively, and their ground states can be either singlet or triplet, influencing their reactivity. uq.edu.auacs.org In the context of a molecule like 12-azido-1-diazo-2-dodecanone, the conditions required to generate a nitrene from the azido (B1232118) group would need to be compatible with the diazo functionality.

Ylides: Diazo compounds can react with various heteroatoms to form ylides. For example, the reaction with alcohols or ethers can generate oxonium ylides, while reactions with sulfides can produce sulfonium (B1226848) ylides. mdpi.com These ylides can then participate in subsequent reactions, such as [3+2]-cycloadditions or rearrangements. mdpi.comnih.gov The formation of ylides offers an alternative reaction pathway that does not involve the complete loss of dinitrogen from the diazo group.

The chemoselectivity between the diazo and azido groups is a key aspect of these systems. The diazo group is generally more reactive towards transition metals, allowing for the selective formation of metal carbenoids in the presence of an azide. nih.govresearchgate.net This differential reactivity is crucial for designing synthetic strategies that exploit one functionality while leaving the other intact for subsequent transformations.

Kinetic and Thermodynamic Studies of Decomposition and Transformation Processes

The stability and reactivity of diazo compounds are critical considerations in their application. Thermodynamic and kinetic studies provide valuable data on the energy barriers and reaction rates of their decomposition and transformation processes.

The thermal stability of diazo compounds can vary significantly depending on their structure. nih.govnih.gov The decomposition of a diazo compound to a carbene and nitrogen gas is a kinetically controlled process. nih.gov The activation energy for this N₂ elimination is influenced by the electronic properties of the substituents near the diazo moiety. nih.gov Electron-donating groups tend to increase the stability of the diazo compound, while electron-withdrawing groups can lower the decomposition temperature. nih.govnih.gov

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are common techniques used to assess the thermal hazards of diazo compounds. nih.govnih.gov Studies have shown a wide range of onset decomposition temperatures for various diazo compounds, from as low as 75 °C to as high as 160 °C. nih.govnih.gov The enthalpy of decomposition (ΔHD) for many diazo compounds is significant, highlighting their energetic nature. nih.govnih.gov For instance, a study on ethyl (phenyl)diazoacetate showed an initiation of decomposition at 60 °C in ARC experiments. nih.gov

The kinetics of diazo compound reactions are not limited to their decomposition. The rates of their various transformations, such as cycloadditions, are also of great interest. The reactivity of a diazo compound in a 1,3-dipolar cycloaddition, for example, can be tuned by its electronic structure and is often predictable using frontier molecular orbital energies. researchgate.net

Below is a table summarizing typical thermal stability data for diazo compounds, illustrating the range of decomposition onset temperatures and enthalpies.

| Compound Class | Typical Tonset (°C) | Typical ΔHD (kJ mol-1) |

| Donor/Acceptor Diazo Compounds | 75 - 120 | -100 to -150 |

| α-Diazo-β-diketones | 120 - 160 | -90 to -120 |

| Diazo Transfer Reagents (e.g., p-ABSA) | > 100 | ~ -200 |

| This table is illustrative and actual values can vary based on the specific compound and experimental conditions. nih.govnih.gov |

Stereochemical Control and Diastereoselectivity in Intramolecular Rearrangements

Achieving stereochemical control in chemical reactions is a cornerstone of modern organic synthesis. In the context of intramolecular reactions of long-chain molecules like 12-azido-1-diazo-2-dodecanone, controlling the formation of new stereocenters is a significant challenge and a testament to the sophistication of the methodology.

Intramolecular reactions of diazo compounds, often proceeding through carbene or carbenoid intermediates, can lead to the formation of cyclic products. The stereochemical outcome of these cyclizations can be influenced by several factors, including the catalyst, the solvent, and the inherent chirality of the substrate.

For example, in intramolecular cyclopropanation reactions, the use of chiral rhodium or copper catalysts can induce high levels of enantioselectivity. The diastereoselectivity of such reactions in acyclic systems is often governed by the conformational preferences of the transition state.

In intramolecular C-H insertion reactions, the proximity of the carbene to a particular C-H bond dictates the regioselectivity, while the stereoselectivity is influenced by the trajectory of the insertion. The Wolff rearrangement, another common reaction of α-diazo ketones, is known to proceed with retention of stereochemistry at the migrating center. wikipedia.org This stereospecificity is a key feature that makes the Wolff rearrangement a valuable tool in stereocontrolled synthesis.

Studies on chiral allylsilanes have demonstrated that remote functional groups can exert significant control over the diastereoselectivity of intramolecular cyclization reactions. nih.govnih.gov For instance, a strategically placed benzyloxy group was found to reverse the typical diastereoselectivity observed in cyclizations of N-acyliminium ions with allylsilanes. nih.gov This "remote control" of stereochemistry is often attributed to through-space interactions or the formation of transient intermediates that bias the reaction pathway towards a specific stereochemical outcome. nih.gov

The principles of stereochemical control observed in these systems are applicable to the intramolecular reactions of 12-azido-1-diazo-2-dodecanone. The long alkyl chain provides conformational flexibility, and the relative stereochemistry of any products formed from an intramolecular reaction would depend on the ability to control these conformations in the transition state.

Mechanistic Pathways of Diazo Transfer Reactions and Azide-to-Diazo Conversion

The synthesis of α-diazo ketones often relies on a process called diazo transfer, where a diazo group is transferred from a donor molecule, typically a sulfonyl azide, to a suitable carbon acid acceptor. wikipedia.orgwikipedia.org For the synthesis of 12-azido-1-diazo-2-dodecanone, a precursor with an active methylene (B1212753) group at the C-1 position would be required.

The mechanism of the Regitz diazo transfer involves the deprotonation of the active methylene compound to form an enolate, which then attacks the terminal nitrogen of the sulfonyl azide. wikipedia.org This is followed by a sequence of steps leading to the formation of the diazo compound and the sulfonamide byproduct. wikipedia.orgresearchgate.net The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or DBU. wikipedia.org

Several diazo transfer reagents have been developed, each with its own advantages. Tosyl azide and mesyl azide are classical reagents, but newer reagents like imidazole-1-sulfonyl azide and its derivatives are often preferred due to their increased safety and ease of purification of the products. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The conversion of a primary amine to an azide can also be achieved through a diazo transfer reaction, where two nitrogen atoms from the reagent are transferred to the amine. researchgate.netresearchgate.net Isotope labeling studies have confirmed that the amine nitrogen is retained in the product, and the two terminal nitrogens of the diazo transfer reagent are incorporated. researchgate.netresearchgate.net This process is stereoretentive, which is a significant advantage over methods involving nucleophilic substitution with azide salts. researchgate.net

While the conversion of an azide to a diazo group is less common, it is mechanistically plausible under certain conditions. For example, phosphine-mediated deimidogenation of azides can lead to diazo compounds, a reaction that benefits from the high chemoselectivity of phosphines for azides. nih.gov

The synthesis of a bifunctional molecule like 12-azido-1-diazo-2-dodecanone would likely involve the introduction of the azide and diazo functionalities in separate, orthogonal steps. For example, the azide could be introduced via nucleophilic substitution on a suitable precursor, followed by a diazo transfer reaction to install the diazo group at the α-position to the ketone.

Influence of Electronic and Steric Factors on Reactivity and Site-Selectivity

The reactivity and selectivity of chemical reactions are profoundly influenced by the electronic and steric properties of the substrates. In a molecule like 12-azido-1-diazo-2-dodecanone, these factors will dictate which functional group reacts preferentially and at which position any intermolecular or intramolecular reactions occur.

Electronic Factors: The electronic nature of substituents can have a significant impact on the stability and reactivity of both diazo and azido groups. For diazo compounds, electron-withdrawing groups, such as the carbonyl group in α-diazo ketones, stabilize the molecule by delocalizing the negative charge on the α-carbon. wikipedia.org This stabilization also affects the reactivity of the diazo group in cycloadditions and its propensity to undergo the Wolff rearrangement. wikipedia.orgwikipedia.org The rate of N₂ release from diazo compounds is also sensitive to electronic effects, with electron-donating groups generally leading to a higher activation energy for decomposition. nih.gov

Steric Factors: Steric hindrance can play a crucial role in determining the outcome of reactions involving azido-diazo systems. In intermolecular reactions, bulky substituents near the reactive site can impede the approach of a reagent, slowing down the reaction or directing it to a less hindered position. In intramolecular reactions, steric interactions can influence the conformational preferences of the molecule, thereby controlling the regioselectivity and stereoselectivity of cyclization reactions. For example, in the reaction of vinyldiazo compounds, steric hindrance from substituents can affect the efficiency of the transformation. nih.gov

Site-Selectivity: In a bifunctional molecule, the competition between the two reactive sites is a key consideration. The diazo group and the azide group have distinct reactivity profiles. Diazo compounds are excellent partners in 1,3-dipolar cycloadditions and are precursors to carbenes, while azides are also used in cycloadditions (e.g., "click chemistry") and as nitrene precursors. nih.govnih.gov The chemoselectivity of a given reaction can often be controlled by the choice of reagents and reaction conditions. For instance, transition metal catalysts typically show a high preference for reacting with the diazo group over the azide group, allowing for selective carbene-mediated transformations. nih.govresearchgate.net Conversely, reactions like the Staudinger ligation are specific to azides. This differential reactivity allows for the selective manipulation of one functional group while the other remains available for subsequent reactions.

The interplay of electronic and steric factors, combined with the choice of reagents and conditions, provides a powerful toolkit for controlling the reactivity and site-selectivity of complex molecules like 12-azido-1-diazo-2-dodecanone, enabling their use in sophisticated synthetic strategies.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of Azido (B1232118) and Diazo Functionalities

Computational quantum mechanics provides profound insights into the electronic distribution and geometric parameters of the functional groups within 2-dodecanone, 12-azido-1-diazo-.

The azido group (-N₃) at the C-12 position is a linear, 1,3-dipolar species. Electronic structure calculations, typically using Density Functional Theory (DFT), reveal a delocalized π-system across the three nitrogen atoms. The terminal nitrogen atoms bear a partial negative charge, while the central nitrogen is partially positive. This charge distribution is a key determinant of its reactivity. The geometry of the azide (B81097) group is sensitive to its chemical environment, but it generally maintains a nearly linear N-N-N arrangement.

The α-diazo ketone moiety (R-CO-CN₂) at the C-1 and C-2 positions is a stabilized diazo compound. The electronic structure is characterized by significant delocalization of π-electron density over the α-carbon and the two nitrogen atoms. maricopa.edu This delocalization is enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the diazo compound by reducing the basicity of the α-carbon. raineslab.com This stabilization is critical for its relative inertness compared to highly reactive, unstabilized diazoalkanes. raineslab.com The C-N-N bond is essentially linear, and resonance structures indicate a separation of formal charges, classifying it as a 1,3-dipole. maricopa.edu

| Functional Group | Property | Typical Calculated Value/Description | Reference |

|---|---|---|---|

| Azido (-N₃) | Geometry | Nearly linear N-N-N arrangement; bond angle ~172-174° | acs.org |

| Hirshfeld Atomic Charges | Terminal Nitrogens: ~ -0.11 e; Central Nitrogen: Positive charge | acs.org | |

| Key Feature | 1,3-dipolar character with nucleophilic terminal nitrogen. | acs.org | |

| α-Diazo Ketone (-CO-CN₂) | Geometry | Essentially linear C=N=N sequence. | maricopa.edu |

| Electronic Structure | π-electron density delocalized into the carbonyl group, increasing stability. | maricopa.eduraineslab.com | |

| Key Feature | 1,3-dipole; reactivity is tunable based on electronic stabilization. | raineslab.comnih.gov |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is an indispensable tool for elucidating the potential reaction pathways available to a bifunctional molecule like 2-dodecanone, 12-azido-1-diazo-. fiu.edunih.gov By calculating the potential energy surface for various reactions, chemists can identify transition states, intermediates, and predict reaction outcomes.

For this molecule, several competitive and intramolecular reactions can be modeled:

1,3-Dipolar Cycloadditions: Both the azido and diazo groups can act as 1,3-dipoles in cycloaddition reactions. nih.govmdpi.com Computational models can predict the activation barriers for reactions with various dipolarophiles (e.g., alkynes, alkenes), determining which group would react preferentially.

Carbene/Nitrene Formation: Upon photolysis or thermolysis, the diazo group can extrude N₂ to form a highly reactive carbene, while the azido group can form a nitrene. Modeling can predict the energy required for these processes. The subsequent reactions of these intermediates, such as intramolecular C-H insertions along the dodecane (B42187) chain or a Wolff rearrangement for the α-keto carbene, can be mapped computationally. researchgate.net

Intramolecular Reactions: The long, flexible alkyl chain allows for the possibility of the two terminal functional groups interacting. Quantum chemical models could explore the feasibility of an intramolecular cycloaddition between the azide and the diazo group, a process that would depend heavily on the conformational preferences of the molecule.

| Potential Reaction Type | Reacting Group(s) | Computational Objective | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azide or Diazo + External Alkyne | Calculate and compare activation energies (ΔG‡) to predict chemoselectivity. | acs.orgnih.gov |

| Carbene Formation & Insertion | Diazo Group | Model N₂ extrusion and subsequent intramolecular C-H insertion pathways along the alkyl chain. | researchgate.net |

| Wolff Rearrangement | α-Diazo Ketone | Calculate the reaction profile for rearrangement of the resulting α-keto carbene to a ketene (B1206846). | researchgate.net |

| Nitrene Formation & Insertion | Azido Group | Model N₂ extrusion and subsequent intramolecular C-H insertion pathways. |

Prediction of Chemical Reactivity and Selectivity in Bifunctional Compounds

A central challenge in the chemistry of bifunctional compounds is predicting which group will react under specific conditions. Computational chemistry offers several descriptors to forecast this reactivity and selectivity. youtube.com

The reactivity of the azido and diazo groups is distinct and can be tuned. raineslab.comnih.gov For instance, while both can undergo cycloadditions, their rates can differ significantly depending on the reaction partner and conditions. acs.org This provides an opportunity for orthogonal reactivity, where one group can be made to react while the other remains intact. acs.org

Computational prediction relies on several factors:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule and potential reactants can predict reactivity. The group with the more accessible FMO (e.g., a higher HOMO for reaction with an electrophile) will likely be more reactive.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. They can identify the most nucleophilic (negative potential) and electrophilic (positive potential) sites, guiding the prediction of where reagents will attack.

Activation Energy Calculations: The most direct method is to compute the full reaction energy profiles for competing pathways. The path with the lowest activation energy barrier will be the kinetically favored one, thus predicting the selectivity.

| Computational Method/Descriptor | Application to Selectivity (Azido vs. Diazo) | Predicted Outcome | Reference |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Comparison of the HOMO/LUMO energy levels localized on the azido and diazo moieties. | The group with the smaller HOMO-LUMO gap for a given reaction is predicted to be more reactive. | |

| Electrostatic Potential (ESP) Map | Identification of the most electron-rich (nucleophilic) nitrogen atom between the two groups. | Predicts the site of initial interaction with electrophilic reagents. | |

| Transition State Energy (ΔG‡) Calculation | Direct comparison of the activation free energies for reactions at the azido group versus the diazo group. | The reaction with the lower activation energy is predicted to be the major product pathway. | acs.org |

Conformational Analysis and Intramolecular Interactions in Long-Chain Azido-Diazo Ketones

For a long alkane chain, the lowest energy conformations prioritize staggered (anti and gauche) arrangements around C-C single bonds to minimize torsional strain. fiu.eduyoutube.com However, the presence of bulky and polar functional groups introduces additional, often overriding, factors:

Steric Hindrance: The functional groups at each end will sterically disfavor conformations where they are brought into close proximity.

Dipole-Dipole Interactions: The azido, carbonyl, and diazo groups all possess significant dipole moments. Computational searches for low-energy conformers must account for the electrostatic interactions (both attractive and repulsive) between these polar groups. Certain folded conformations might be stabilized by favorable antiparallel dipole alignments.

Chain Folding: The long chain allows for the possibility of the molecule folding back on itself, potentially bringing the terminal azide and diazo ketone groups close enough to interact. A full conformational search would involve systematically rotating all single bonds and calculating the energy of each resulting structure to identify local and global energy minima. This analysis is critical for assessing the likelihood of any intramolecular reaction.

| Interaction Type | Description | Predicted Conformational Influence | Reference |

|---|---|---|---|

| Torsional Strain | Energy cost associated with eclipsed C-C bond conformations. | Favors staggered (anti and gauche) arrangements along the C10 alkyl chain. | libretexts.org |

| Steric Repulsion | Repulsive van der Waals forces between bulky groups. | Disfavors folded conformers that cause steric clash between the terminal functional groups. | fiu.edu |

| Dipole-Dipole Forces | Electrostatic interactions between the polar -N₃, -C=O, and -CN₂ groups. | Can either stabilize or destabilize folded conformations, depending on the relative orientation of the dipoles. | nih.gov |

| Intramolecular H-Bonding | Potential weak hydrogen bonding between the azido nitrogen and α-hydrogens of the ketone. | Could stabilize specific folded or coiled structures. |

Advanced Synthetic Applications in Organic Chemistry

Construction of Complex Carbocyclic and Heterocyclic Structures

Synthesis of Fused and Spirocyclic Systems

The long dodecane (B42187) chain of 12-azido-1-diazo-2-dodecanone provides a flexible tether that can be exploited to construct fused and spirocyclic systems through intramolecular reactions. For instance, the diazo group can be converted into a reactive carbene species, typically through the use of a rhodium(II) or copper(I) catalyst. This carbene can then undergo an intramolecular C-H insertion reaction at various positions along the aliphatic chain, leading to the formation of a new carbocyclic ring fused to the original chain.

Alternatively, the azido (B1232118) group can participate in intramolecular [3+2] cycloaddition reactions. For example, if the chain contains a suitable dipolarophile, such as an alkyne or a strained alkene, an intramolecular Huisgen cycloaddition can occur to form a fused triazole ring. The interplay between the diazo and azido functionalities allows for the stepwise or tandem formation of multiple rings, leading to complex polycyclic structures.

Spirocyclic systems, which contain two rings connected by a single atom, can also be envisioned. For example, an initial intramolecular reaction involving one of the terminal functional groups could be followed by a second cyclization event involving the other terminus and a different part of the newly formed ring system. The inherent flexibility of the long alkyl chain is a key feature that facilitates the attainment of the necessary conformations for these cyclization reactions.

Derivatization toward Precursors for Natural Products

The long, unbranched alkyl chain of 12-azido-1-diazo-2-dodecanone is a structural motif reminiscent of many natural products, particularly polyketides and fatty acid derivatives. This makes it an attractive starting material for the synthesis of complex natural products and their analogues. The terminal diazo and azido groups serve as versatile handles for the introduction of further chemical complexity.

For instance, the diazo group can be transformed into a variety of other functional groups, such as a methyl ketone via reaction with an appropriate nucleophile, or it can participate in olefination reactions to extend the carbon chain. The azido group can be readily reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.

A hypothetical synthetic route towards a natural product precursor could involve the initial transformation of the diazo group, followed by a series of chain modifications, and culminating in a final cyclization step involving the azido group. The ability to selectively manipulate each end of the molecule without interference from the other is a key advantage of this bifunctional precursor.

Strategies for Orthogonal Functionalization and Sequential Chemical Transformations

A significant advantage of 12-azido-1-diazo-2-dodecanone is the orthogonal reactivity of its terminal functional groups. The diazo and azido groups can be reacted chemoselectively under different reaction conditions, allowing for a programmed sequence of chemical transformations. This orthogonal reactivity is crucial for the efficient synthesis of complex molecules, as it minimizes the need for protecting group manipulations. nih.gov

For example, the azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions without affecting the diazo group. nih.gov Conversely, the diazo group can undergo metal-catalyzed carbene insertion reactions or Wolff rearrangements in the presence of the azide (B81097). organic-chemistry.org

This orthogonality allows for a modular approach to synthesis. One end of the molecule can be elaborated with a desired fragment, and then the other end can be reacted in a subsequent step. This sequential approach is highly valuable for the construction of well-defined macromolecular architectures and for the synthesis of molecules with multiple, distinct domains.

Table 1: Orthogonal Reactions of Diazo and Azido Groups

| Functional Group | Reaction Type | Catalyst/Conditions | Product |

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source | 1,4-disubstituted 1,2,3-triazole |

| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkyne (e.g., DBCO, BCN) | Triazole |

| Diazo | Carbene C-H Insertion | Rh(II) or Cu(I) catalyst | New C-C bond |

| Diazo | Wolff Rearrangement | Ag(I) catalyst or photolysis | Ketene (B1206846) |

| Diazo | Cyclopropanation | Rh(II) or Cu(I) catalyst with an alkene | Cyclopropane |

Development of Novel Cascade and Tandem Reactions

The bifunctional nature of 12-azido-1-diazo-2-dodecanone makes it an ideal substrate for the development of novel cascade and tandem reactions. nih.gov In a cascade reaction, a single event triggers a series of subsequent transformations, leading to a rapid increase in molecular complexity in a single synthetic operation.

A hypothetical cascade reaction involving 12-azido-1-diazo-2-dodecanone could be initiated by the formation of a carbene from the diazo group. This carbene could then undergo an intramolecular reaction, which in turn generates a new reactive intermediate that triggers a subsequent reaction involving the azido group. For example, an initial C-H insertion could be followed by an intramolecular cycloaddition.

Tandem reactions, which involve two or more sequential reactions carried out in a single pot without isolation of intermediates, are also well-suited for this molecule. organic-chemistry.org For instance, a one-pot procedure could involve the initial reaction of the azido group with a suitable partner, followed by the addition of a catalyst to initiate a reaction at the diazo center. The development of such efficient and atom-economical reactions is a major goal in modern organic synthesis.

Bioorthogonal Ligation Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azido group is a cornerstone of bioorthogonal chemistry, and its presence in 12-azido-1-diazo-2-dodecanone makes this molecule a potentially valuable tool in this field. nih.gov The diazo group also has emerging applications in bioorthogonal chemistry, further enhancing the potential of this bifunctional probe. rsc.org

Site-Selective Labeling and Modification Methodologies in Complex Systems

The ability to selectively label and modify biomolecules within their native environment is crucial for understanding their function and for the development of new diagnostic and therapeutic agents. 12-azido-1-diazo-2-dodecanone could serve as a dual-functional bioorthogonal probe for the site-selective modification of proteins or other biomolecules. mpg.deresearchgate.net

For example, the azido group can be used to attach the molecule to a biomolecule of interest via SPAAC or CuAAC. The long alkyl chain could act as a linker, and the terminal diazo group would then be available for a second, orthogonal bioorthogonal reaction. This could allow for the introduction of a second probe, such as a fluorescent dye or a drug molecule, at a specific site.

The development of dual-functional probes that can participate in multiple, orthogonal bioorthogonal reactions is an active area of research. nih.gov The unique combination of an azide and a diazo group in a single molecule offers exciting possibilities for the development of new tools for chemical biology and drug discovery.

Table 2: Potential Bioorthogonal Applications of 12-Azido-1-diazo-2-dodecanone

| Bioorthogonal Reaction | Functional Group Targeted | Potential Application |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide with a strained alkyne | Labeling of proteins, glycans, or other biomolecules |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide with a terminal alkyne | In vitro labeling and bioconjugation |

| Diazo-alkyne Cycloaddition | Diazo with a strained alkyne | Orthogonal labeling in the presence of azides |

| Dual Labeling | Azide and Diazo | Sequential or simultaneous labeling with two different probes |

Integration with Flow Chemistry for Enhanced Efficiency and Control

The bifunctional nature of 12-azido-1-diazo-2-dodecanone, which contains both a terminal azide and an α-diazo ketone, presents significant challenges for traditional batch synthesis due to the energetic and potentially explosive character of both functional groups. nih.goveuropa.eueuropa.eu Flow chemistry, or continuous flow processing, has emerged as a powerful technology to mitigate these risks while enhancing reaction efficiency and control. ucd.iemdpi.comresearchgate.net This approach involves pumping reagents through a network of tubes and microreactors, offering superior management of reaction parameters compared to conventional batch methods. europa.euresearchgate.net

The primary advantages of integrating the synthesis and subsequent reactions of compounds like 12-azido-1-diazo-2-dodecanone into a flow system are rooted in safety and precision. mdpi.com Diazo compounds are known for their thermal instability and potential for detonation, while organic azides are also high-energy molecules. nih.goveuropa.eursc.org In a flow reactor, the reaction volume at any given moment is exceptionally small, drastically reducing the hazard potential. europa.eu Furthermore, the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, preventing the formation of dangerous hot spots that can lead to runaway reactions—a critical concern for exothermic processes involving azides and diazo compounds. europa.eueuropa.eu

Research on related monofunctional compounds, such as aliphatic diazo ketones, has demonstrated the clear advantages of flow processing over batch methods. Flow synthesis allows for the reliable and safe preparation of these intermediates from acyl chloride precursors, which can then be used directly in subsequent transformations. acs.orgnih.gov This methodology eliminates operator exposure to toxic and explosive materials and often results in higher purity products. acs.org

A comparative analysis of batch versus flow synthesis for diazo ketones highlights the gains in efficiency and safety.

| Parameter | Conventional Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | High risk due to accumulation of large quantities of explosive diazo compound. researchgate.net | Minimal quantities generated and consumed in-situ, reducing explosion hazard. europa.eumdpi.com | Dramatically enhanced safety. europa.eu |

| Temperature Control | Difficult to maintain uniform temperature; risk of localized hot spots. ucd.ie | Superior heat transfer allows for precise and uniform temperature control. europa.eueuropa.eu | Prevents runaway reactions and decomposition. |

| Reaction Time | Often requires slow addition at low temperatures, leading to long overall process times. | Rapid mixing and heat transfer allow for significantly reduced reaction times (minutes vs. hours). acs.orgacs.org | Increased throughput and efficiency. |

| Scalability | Scaling up is hazardous and complex. researchgate.net | Scalable by operating the flow system for longer durations ("scaling out"). mdpi.com | Safer and more straightforward scale-up. |

| Product Purity | Side reactions due to poor temperature control can lead to lower purity. ucd.ie | Precise control minimizes byproducts, often leading to higher purity and yields. europa.euacs.org | Improved product quality and reduced purification needs. |

For a bifunctional molecule like 12-azido-1-diazo-2-dodecanone, these advantages are compounded. A telescoped flow process could be envisioned where a precursor is first converted to the azide, followed by an in-situ diazo transfer reaction to form the α-diazo ketone, which is then immediately consumed in a subsequent reaction, such as a cyclopropanation or an insertion reaction. acs.orgconstructor.university This level of control and integration is difficult, if not impossible, to achieve safely in a standard batch reactor, making flow chemistry an indispensable tool for the advanced synthetic applications of this and related energetic compounds. ucd.iescispace.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 12-azido-1-diazo-2-dodecanone, and how do they address structural uncertainties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the azido (-N₃) and diazo (-N₂) functional groups via characteristic peaks (e.g., azido: ~2100 cm⁻¹ in IR spectroscopy). Mass spectrometry (MS) can validate molecular weight (e.g., molecular ion peaks at m/z 241.33 for 12-azido-dodecanoic acid derivatives) . Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment, especially when referencing commercial standards like Sigma-Aldrich’s 2-ketone series .

Q. How should researchers handle and store 12-azido-1-diazo-2-dodecanone to ensure stability?

- Methodological Answer : Store at -20°C in amber vials to prevent photodegradation and moisture ingress. Avoid exposure to reducing agents or heat, which may trigger azide decomposition. Follow safety protocols for diazo compounds (e.g., inert atmosphere handling) .

Q. What are the baseline toxicity profiles of 2-dodecanone derivatives in arthropod models, and how are these assays designed?

- Methodological Answer : Conduct dose-response assays using neonate larvae (e.g., Heliothis zea) with serial dilutions. Calculate LC50 values via probit analysis (e.g., 0.028 µm/cm² for tobacco hornworm). Include negative controls (solvent-only) and validate with commercial bio-pesticide standards .

Advanced Research Questions

Q. How do vapor wall-loss kinetics of 2-dodecanone derivatives impact secondary organic aerosol (SOA) yield calculations in environmental chambers?

- Methodological Answer : Measure wall-loss rate constants (k_w) under controlled NOx conditions. For example:

Q. How can researchers resolve contradictions in reported LC50 values for 2-dodecanone derivatives across insecticidal studies?

- Methodological Answer :

- Species Sensitivity : Tetranychus urticae exhibits higher tolerance to 2-dodecanone (LC50 >2× vs. Myzus persicae) due to cuticular hydrocarbon differences .

- Application Method : Topical application vs. vapor-phase exposure affects bioavailability. Standardize protocols using OECD guidelines.

- Compound Purity : Validate purity via GC-MS to exclude confounding effects from impurities (e.g., trace 2-tridecanone) .

Q. What computational strategies predict the binding affinity of 12-azido-1-diazo-2-dodecanone to olfactory receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptors like mOR912-93. Focus on hydrophobic pockets accommodating the dodecyl chain. Molecular dynamics (MD) simulations (≥100 ns) assess stability of azido-diazo interactions with extracellular loop residues. Note: Loop flexibility may reduce confidence in 2-tridecanone predictions .

Q. How do diazo and azido functional groups influence the photodegradation pathways of 2-dodecanone derivatives in atmospheric studies?

- Methodological Answer : Perform UV-Vis irradiation experiments in smog chambers. Track degradation products (e.g., carbonyls, NOx) via FTIR or proton-transfer-reaction MS. Compare with non-functionalized dodecane to isolate photooxidation effects .

Data Contradiction Analysis

Q. Why do vapor wall-loss rates for 2-dodecanone vary significantly between Caltech chambers and prior studies?

- Analysis : Matsunaga & Ziemann (2010) reported faster losses (k_w = 9.2 × 10⁻⁴ s⁻¹ for 2-dodecanone) due to smaller chamber volumes and active mixing. Caltech’s larger chambers (24–28 m³) and passive mixing delay equilibrium, leading to slower observed rates. Standardize chamber parameters (volume, mixing) for cross-study comparisons .

Methodological Tables

Table 1 : Comparative Toxicity of 2-Ketones in Arthropod Models

| Compound | Species | LC50 (µm/cm²) | Sensitivity Rank | Source |

|---|---|---|---|---|

| 2-Dodecanone | Manduca sexta | 0.028 | High | |

| 2-Dodecanone | Tetranychus urticae | 0.15 | Moderate | |

| 2-Tridecanone | Myzus persicae | 0.035 | High |

Table 2 : Key Functional Groups and Analytical Signatures

| Functional Group | Analytical Method | Signature |

|---|---|---|

| Azido (-N₃) | IR Spectroscopy | Sharp peak at 2100–2200 cm⁻¹ |

| Diazo (-N₂) | NMR | δ 4.5–5.5 ppm (¹H); δ 100–120 ppm (¹³C) |

| Ketone (C=O) | GC-MS | Retention time alignment with C12 2-ketone standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.